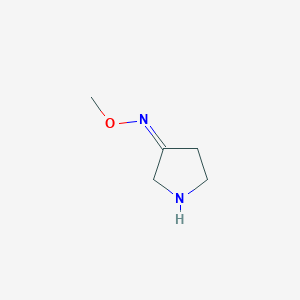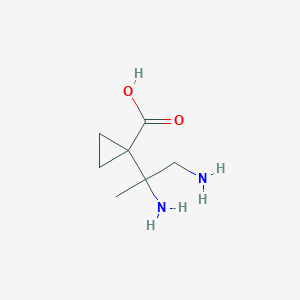
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
The synthesis of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid typically involves the condensation of appropriate diamines with carbonyl compounds. One common method involves the reaction of 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-amine with butanoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid include:
6-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)hexanoic acid: This compound has a similar structure but with a longer carbon chain.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound has different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]butanoic acid |
InChI |
InChI=1S/C8H11N3O4/c12-5-4-6(13)11-8(10-5)9-3-1-2-7(14)15/h1-4H2,(H,14,15)(H2,9,10,11,12,13) |
InChI Key |
UEMOWVAWOBNCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NCCCC(=O)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


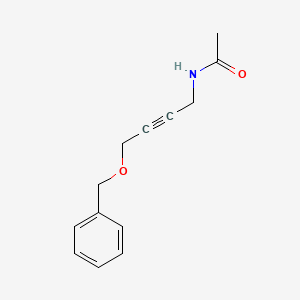


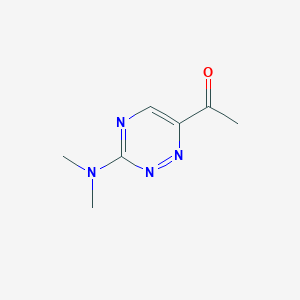

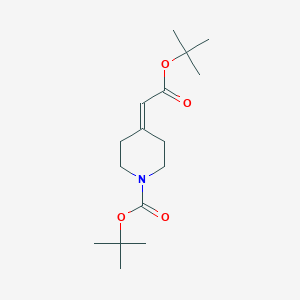
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)
